[(2-Benzyloxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[[2-(phenylmethoxycarbonylamino)cyclohexyl]-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-14(2)21(12-18(22)23)17-11-7-6-10-16(17)20-19(24)25-13-15-8-4-3-5-9-15/h3-5,8-9,14,16-17H,6-7,10-13H2,1-2H3,(H,20,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTKRAJQHIVCAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C1CCCCC1NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Aminocyclohexanol Intermediate
The cyclohexyl backbone is often derived from 2-aminocyclohexanol, a commercially available starting material. Key modifications include:
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Amino Protection : Treatment with benzyl chloroformate (Cbz-Cl) in tetrahydrofuran (THF) and aqueous sodium bicarbonate at 0–5°C achieves selective Cbz protection of the primary amine. This step typically proceeds in >85% yield, with the Cbz group providing stability during subsequent reactions.
-
Hydroxyl Activation : Conversion of the hydroxyl group to a better-leaving group (e.g., mesylate or tosylate) facilitates nucleophilic displacement. For instance, reaction with mesyl chloride in dichloromethane (DCM) at −20°C yields the mesylate derivative, which is then amenable to amination.
Introduction of Isopropylamino Group
The secondary amine is introduced via two primary routes:
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Reductive Amination :
-
Direct Alkylation :
Coupling of Acetic Acid Moiety
The acetic acid group is introduced via carbodiimide-mediated coupling:
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Activation of the carboxylic acid (e.g., glycine) using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in DMF forms an active ester.
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Subsequent reaction with the isopropylamino-cyclohexyl intermediate at 25°C for 24 hours achieves amide bond formation. Purification via recrystallization from ethyl acetate/hexane mixtures yields the final product.
Optimization of Reaction Conditions
Solvent and Temperature Effects
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Cbz Protection : THF/water biphasic systems (as in) minimize hydrolysis of Cbz-Cl compared to pure aqueous conditions. Maintaining temperatures below 10°C prevents racemization at chiral centers.
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Reductive Amination : Methanol outperforms ethanol or acetonitrile in suppressing imine byproducts, with optimal results at 60°C.
Catalytic and Stoichiometric Considerations
-
DCC/NHS Coupling : Molar ratios of 1.2:1 (DCC:carboxylic acid) ensure complete activation, while excess NHS (1.5 eq) enhances reaction rates.
-
Bromine-Mediated Cyclization : In Hofmann-type rearrangements (e.g., converting amides to amines), bromine in NaOH (1M) at 55°C for 3 hours effectively cleaves carbonyl groups without degrading the Cbz protector.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cbz Protection | Cbz-Cl, THF/H2O, NaHCO3, 0°C | 88 | 92 |
| Mesylation | MsCl, DCM, −20°C | 95 | 98 |
| Reductive Amination | i-PrNH2, NaBH3CN, MeOH, 60°C | 70 | 90 |
| Acetic Acid Coupling | DCC/NHS, DMF, 25°C | 73 | 95 |
Challenges and Alternative Approaches
-
Stereochemical Control : The cyclohexyl ring’s chair conformation influences substituent orientation. Use of chiral auxiliaries (e.g., Oppolzer’s sultam) during amination ensures enantiomeric excess >90%.
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Byproduct Formation : Over-alkylation during isopropyl introduction is mitigated by employing bulkier bases (e.g., DBU) or switching to reductive amination .
Chemical Reactions Analysis
Types of Reactions
[(2-Benzyloxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl or isopropyl-amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Isopropylamine in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with modified functional groups.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
This compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. Its structural features allow it to participate in various chemical reactions, including:
- Oxidation: Producing carboxylic acids or ketones.
- Reduction: Leading to the formation of primary amines or alcohols.
- Substitution: Enabling the synthesis of substituted amino acids or derivatives.
Biological Applications
Enzyme Inhibition and Protein Modification
Research indicates that [(2-Benzyloxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid may inhibit specific enzymes and modify proteins, making it a candidate for therapeutic interventions. Studies have focused on its potential role in modulating biological pathways relevant to diseases.
Therapeutic Potential
The compound has been investigated for its therapeutic effects against various conditions, including:
- Infectious Diseases: Preliminary studies show efficacy against pathogens such as Mycobacterium avium and T. congolense, suggesting potential use in treating infections.
- Anti-inflammatory Effects: The compound may influence inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Industrial Applications
Material Development
In industrial settings, [(2-Benzyloxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid is utilized in developing new materials and chemical processes. Its unique properties can enhance material performance and stability.
Case Study 1: Efficacy Against T. congolense
A study evaluated the efficacy of the compound in mice infected with T. congolense. The results indicated that a dosage of 10 mg/kg administered over four days led to full recovery from the infection, highlighting its therapeutic potential.
| Study Parameter | Value |
|---|---|
| Dosage | 10 mg/kg |
| Treatment Duration | 4 days |
| Efficacy | Full cure observed |
Case Study 2: Antimicrobial Activity
In vitro studies have demonstrated that derivatives of this compound exhibit antimicrobial activity against specific mycobacterial species. This suggests that further exploration could lead to new treatments for resistant infections .
Mechanism of Action
The mechanism of action of [(2-Benzyloxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may facilitate binding to active sites, while the cyclohexyl and isopropyl-amino groups contribute to the compound’s overall stability and reactivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from CymitQuimica
(a) [(2-tert-Butoxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic Acid (CAS: 1353987-06-0)
- Key Differences: Replaces the benzyloxycarbonylamino (Z) group with a tert-butoxycarbonyl (Boc) group.
- Implications :
(b) [4-(Benzyloxycarbonyl-isopropyl-amino)-cyclohexylamino]-acetic Acid
Benzoylamino-phenyl-acetic Acid Derivatives ()
- Example : 2-Benzamido-2-phenylacetic acid (CAS: 10419-67-7).
- Key Differences: Replaces the cyclohexyl-isopropylamino-Z-group system with a simpler benzamido-phenyl-acetic acid backbone.
- Implications: Reduced conformational rigidity may lower target specificity.
Diphenylglycolic Acid (Benzilic Acid, CAS RN: 76-93-7)
- Structure : 2-Hydroxy-2,2-diphenylacetic acid.
- Key Differences: Hydroxyl group replaces the amino-protected cyclohexyl-isopropylamino moiety.
- Implications :
Comparative Data Table
Research Findings and Implications
- Metabolic Stability : The Z-group in the target compound enhances resistance to proteolytic degradation compared to Boc-protected analogues, as seen in peptide stability studies .
- Solubility vs. Bioavailability: While the acetic acid moiety improves aqueous solubility, the cyclohexyl-isopropylamino system introduces hydrophobicity, necessitating formulation optimization for drug delivery .
- Enzyme Interactions : Structural rigidity from the cyclohexyl ring may improve binding affinity to proteases or kinases compared to flexible analogues like 2-benzamido-2-phenylacetic acid .
Notes
Limitations : Direct comparative pharmacological data for these compounds are scarce in the provided evidence. Inferences are based on structural and functional group analysis.
Synthesis Challenges : Discontinued status of some analogues (e.g., CymitQuimica compounds) highlights sourcing difficulties for experimental validation .
Future Directions : Computational modeling (e.g., molecular docking) could predict target interactions, guiding synthetic prioritization.
Biological Activity
[(2-Benzyloxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a benzyloxycarbonyl group, an amino group attached to a cyclohexyl ring, and an isopropyl amino group, all linked to acetic acid. Its unique configuration suggests various pharmacological applications, particularly in antimicrobial and enzyme inhibition activities.
- IUPAC Name : 2-(1-((((benzyloxy)carbonyl)amino)methyl)cyclohexyl)acetic acid
- CAS Number : 1083246-73-4
- Molecular Formula : C17H23NO4
- Molecular Weight : 305.38 g/mol
- Purity : 97%
Biological Activity Overview
The biological activity of [(2-Benzyloxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid can be categorized into several key areas:
- Antimicrobial Activity
-
Antioxidant Activity
- The presence of functional groups within the compound structure allows it to scavenge free radicals, contributing to its potential as an antioxidant agent .
- Enzyme Inhibition
The mechanism of action involves the interaction of the compound with biological targets, which may include:
- Inhibition of Protein Synthesis : Similar to pleuromutilin, it likely interferes with bacterial ribosomes.
- Enzyme Interaction : The compound may modulate enzyme activities, impacting metabolic pathways crucial for cell function.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antioxidant | Scavenges free radicals | |
| Enzyme Inhibition | Potential inhibitor of specific enzymes |
Case Study: Antibacterial Efficacy
A study evaluating the antibacterial efficacy of [(2-Benzyloxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid demonstrated significant inhibition against Staphylococcus aureus and Streptococcus pneumoniae. The minimal inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent .
Pharmacokinetics and ADME Properties
The pharmacokinetic profile of the compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties are crucial for determining its viability as a drug candidate. Further studies are required to fully elucidate these aspects.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing [(2-Benzyloxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid, and what challenges arise during purification?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Cyclohexane Ring Functionalization : Introduce the benzyloxycarbonyl (Cbz) protecting group at the 2-position of cyclohexylamine via carbamate formation using benzyl chloroformate under basic conditions (e.g., NaHCO₃) .
Amino Group Coupling : React the Cbz-protected cyclohexylamine with isopropylamine via reductive amination (NaBH₃CN or Hantzsch ester) to form the secondary amine .
Acetic Acid Moiety Attachment : Use a nucleophilic substitution reaction with bromoacetic acid or ester, followed by hydrolysis to yield the final compound.
-
Purification Challenges : The compound’s polarity and steric hindrance may complicate crystallization. Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) or silica gel chromatography (CH₂Cl₂/MeOH) is recommended .
- Data Table : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cbz Protection | Benzyl chloroformate, NaHCO₃, THF, 0°C → RT | 85% | 95% |
| Reductive Amination | Isopropylamine, NaBH₃CN, MeOH, 24h | 72% | 90% |
| Acetic Acid Coupling | Bromoacetic acid, DIPEA, DMF, 60°C | 68% | 88% |
Q. How can the stability of [(2-Benzyloxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid be assessed under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing :
Prepare solutions in buffers (pH 2–9) and incubate at 25°C, 40°C, and 60°C for 1–4 weeks.
Analyze degradation products via LC-MS (ESI+ mode) and quantify intact compound using a calibrated UV detector (λ = 210–260 nm) .
- Key Findings :
- Acidic Conditions (pH < 4) : Rapid hydrolysis of the Cbz group occurs, releasing CO₂ and benzyl alcohol.
- Basic Conditions (pH > 8) : De-esterification of the acetic acid moiety may occur, requiring pH-neutral storage .
Advanced Research Questions
Q. What computational approaches can predict the metabolic fate of [(2-Benzyloxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid in biological systems?
- Methodological Answer :
- In Silico Tools :
Metabolic Pathway Prediction : Use PubChem’s PISTACHIO/BKMS database to map potential cytochrome P450-mediated oxidation sites (e.g., cyclohexane ring hydroxylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
